5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a variety of functional groups, including a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl fluoride group.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Oxidized sulfonyl derivatives.
Hydrolysis: Sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications due to its reactive sulfonyl fluoride group .
Medicine
In medicinal chemistry, the compound is investigated for its potential as an inhibitor of specific enzymes, making it a candidate for drug development .
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative used in herbicides.
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: Another triazine derivative with applications in medicinal chemistry.
Uniqueness
The uniqueness of 5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
25466-77-7 |
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Molecular Formula |
C24H33ClFN7O7S2 |
Molecular Weight |
650.1 g/mol |
IUPAC Name |
5-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C22H27ClFN7O4S.C2H6O3S/c1-13-5-6-14(11-18(13)36(24,33)34)28-21(32)27-9-4-10-35-17-8-7-15(12-16(17)23)31-20(26)29-19(25)30-22(31,2)3;1-2-6(3,4)5/h5-8,11-12H,4,9-10H2,1-3H3,(H2,27,28,32)(H4,25,26,29,30);2H2,1H3,(H,3,4,5) |
InChI Key |
HWMUYDBDFSVLLU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1=C(C=C(C=C1)NC(=O)NCCCOC2=C(C=C(C=C2)N3C(=NC(=NC3(C)C)N)N)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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